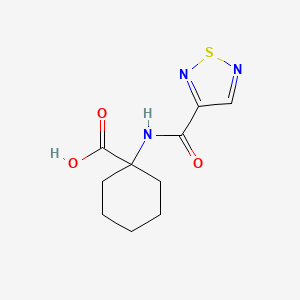
1-(1,2,5-Thiadiazole-3-carboxamido)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,5-Thiadiazole-3-carboxamido)cyclohexane-1-carboxylic acid is a heterocyclic compound that features a thiadiazole ring fused with a cyclohexane ring
Métodos De Preparación
The synthesis of 1-(1,2,5-Thiadiazole-3-carboxamido)cyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. Another method involves the cycloaddition of diazoalkanes with a C=S bond, referred to as the Pechmann synthesis . Industrial production methods may involve the use of preformed thiadiazole rings which are then elaborated into the desired compound through various chemical transformations .
Análisis De Reacciones Químicas
1-(1,2,5-Thiadiazole-3-carboxamido)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiadiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1,2,5-Thiadiazole-3-carboxamido)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(1,2,5-Thiadiazole-3-carboxamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
1-(1,2,5-Thiadiazole-3-carboxamido)cyclohexane-1-carboxylic acid can be compared with other thiadiazole derivatives such as:
- 1,2,3-Thiadiazole-4-carboxylic acid
- 1,2,4-Thiadiazole-5-carboxylic acid
- 1,3,4-Thiadiazole-2-carboxylic acid These compounds share the thiadiazole ring but differ in the position of the substituents and the nature of the attached groups . The unique structure of this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H13N3O3S |
|---|---|
Peso molecular |
255.30 g/mol |
Nombre IUPAC |
1-(1,2,5-thiadiazole-3-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3S/c14-8(7-6-11-17-13-7)12-10(9(15)16)4-2-1-3-5-10/h6H,1-5H2,(H,12,14)(H,15,16) |
Clave InChI |
LLRUKRJAADFWHO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)O)NC(=O)C2=NSN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




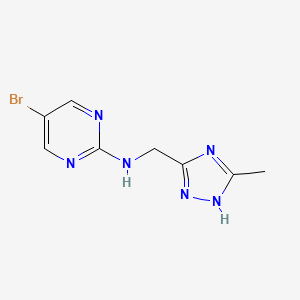
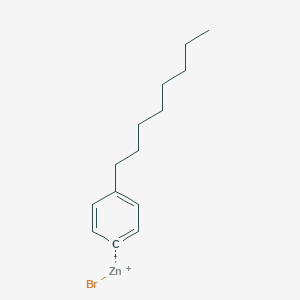

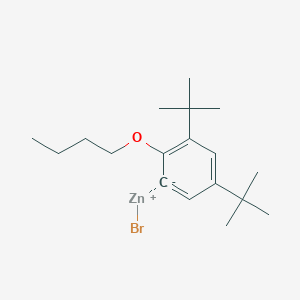
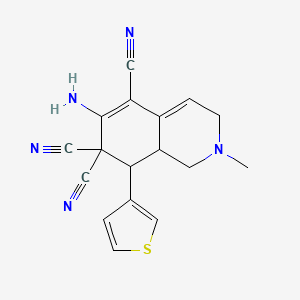

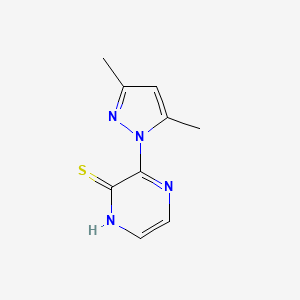
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
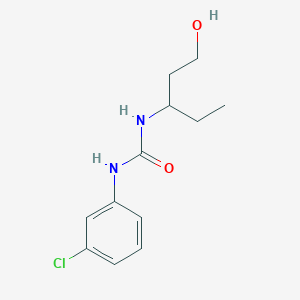
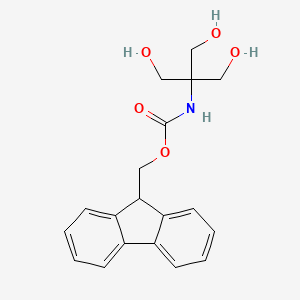
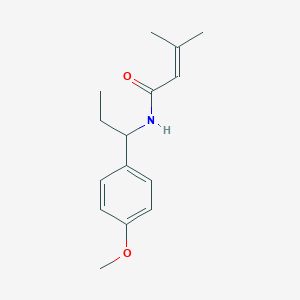
![(2R)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B14894566.png)
